[3-(1-Aminoethyl)piperidin-1-yl]-(2-cyclobutyloxyphenyl)methanone;hydrochloride
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Description
[3-(1-Aminoethyl)piperidin-1-yl]-(2-cyclobutyloxyphenyl)methanone;hydrochloride is a useful research compound. Its molecular formula is C18H27ClN2O2 and its molecular weight is 338.88. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary targets of EN300-26675825 are currently unknown. This compound is a derivative of piperidine , a six-membered heterocycle that is a key component in many pharmaceuticals . Piperidine derivatives have been found to bind with high affinity to multiple receptors , suggesting that EN300-26675825 may also interact with various targets.
Mode of Action
Piperidine derivatives are known to interact with their targets in a variety of ways, often leading to changes in cellular processes
Biochemical Pathways
Indole derivatives, which share structural similarities with this compound, have been found to possess various biological activities, including antiviral, anti-inflammatory, and anticancer effects . These activities suggest that EN300-26675825 may also affect multiple biochemical pathways.
Result of Action
Given the broad spectrum of biological activities exhibited by similar compounds , it is likely that EN300-26675825 may have diverse effects at the molecular and cellular levels.
Biological Activity
The compound [3-(1-Aminoethyl)piperidin-1-yl]-(2-cyclobutyloxyphenyl)methanone;hydrochloride is a synthetic derivative that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a piperidine ring substituted with an aminoethyl group and a cyclobutyloxyphenyl moiety. Its chemical formula is C16H24ClN2O2, and it is often used in pharmaceutical research due to its structural similarity to known bioactive compounds.
1. Antiviral Activity
Research indicates that derivatives of piperidine compounds exhibit significant antiviral properties. For instance, studies have shown that certain piperazine derivatives can effectively inhibit viral replication, particularly against HIV-1 and other viruses like HSV-1 and CVB-2. These findings suggest that similar structures, including this compound, may possess comparable antiviral efficacy .
2. Antimicrobial Activity
The antimicrobial potential of this compound has been evaluated against various bacterial strains. A study reported minimum inhibitory concentrations (MICs) for several derivatives, indicating that modifications in the piperidine structure can enhance antibacterial activity. For example, derivatives showed activity against Staphylococcus aureus and Pseudomonas aeruginosa, with MIC values suggesting moderate effectiveness .
Compound | MIC (μM) | Target Organism |
---|---|---|
3f | 92 | CVB-2 |
3g | 54 | HSV-1 |
3a | >100 | S. aureus |
3c–3g | >100 | P. aeruginosa |
3. Anti-inflammatory Activity
The compound's potential in modulating inflammatory responses has also been investigated. It has been suggested that similar compounds can influence cytokine production, specifically tumor necrosis factor (TNF), which plays a crucial role in inflammatory diseases . This suggests that this compound might be valuable in treating conditions characterized by excessive inflammation.
The biological activities of this compound are likely mediated through several mechanisms:
- Receptor Modulation : Similar compounds have been shown to act as modulators of various receptors, including cannabinoid and serotonin receptors, which are implicated in pain perception and mood regulation.
- Inhibition of Viral Enzymes : The antiviral activity may be attributed to the inhibition of viral enzymes necessary for replication, akin to other piperidine derivatives used in antiviral therapies.
Case Studies
Several studies have documented the synthesis and evaluation of piperidine derivatives for their biological activity:
- A study synthesized a series of piperidine derivatives and evaluated their antiviral properties against HIV and HSV viruses. Results indicated that modifications to the piperidine core could lead to enhanced antiviral efficacy .
- Another investigation focused on the anti-inflammatory properties of similar compounds, highlighting their potential role in reducing TNF levels in inflammatory conditions .
Properties
IUPAC Name |
[3-(1-aminoethyl)piperidin-1-yl]-(2-cyclobutyloxyphenyl)methanone;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O2.ClH/c1-13(19)14-6-5-11-20(12-14)18(21)16-9-2-3-10-17(16)22-15-7-4-8-15;/h2-3,9-10,13-15H,4-8,11-12,19H2,1H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYSXIWHKOSXOKC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCCN(C1)C(=O)C2=CC=CC=C2OC3CCC3)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27ClN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.